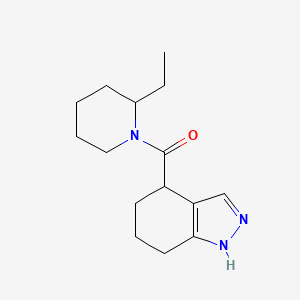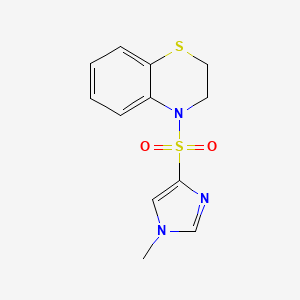
5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MOXD or 3-MPO, and it belongs to the oxadiazole family of compounds.
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound interacts with the electron transport chain in cells, leading to changes in cellular metabolism and energy production.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole has a range of biochemical and physiological effects. For example, the compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, MOXD has been found to exhibit anticancer properties, making it a potential candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole is its ease of synthesis and purification. Additionally, the compound exhibits excellent charge transport and fluorescence properties, making it a versatile compound for use in various lab experiments. However, one of the limitations of MOXD is its relatively low solubility in common organic solvents, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole. One potential area of research is the development of new organic electronic devices using MOXD as a key component. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for further research on the synthesis and purification of MOXD to improve its solubility and make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of 5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine with oxirane in the presence of a base. This reaction leads to the formation of 5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole. The yield of this reaction is typically high, and the compound can be purified using standard chromatographic techniques.
Scientific Research Applications
5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole has been found to have potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of organic electronics. MOXD has been found to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic solar cells. Additionally, MOXD has been found to exhibit fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
5-(3-methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-2-4-10(7-9)13-14-12(15-17-13)11-5-6-16-8-11/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXULDNFPYEKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,5-Dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B7583126.png)
![7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583132.png)
![N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583141.png)
![N-[(1-ethylcyclobutyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583145.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7583149.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7583159.png)
![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583174.png)
![6-Chloro-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7583177.png)
![2-(2-methylsulfonylphenyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583178.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7583200.png)